Structural Differentiation: Absence of 2-Methyl Group on the Pyrimidine Core
The target compound lacks a methyl substituent at the pyrimidine 2‑position, distinguishing it from several close analogs such as N-(2-chlorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide (CAS 1396859-44-1) and N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide (CAS 1421521-92-7) . Direct quantitative binding or functional data for this specific structural difference are not publicly available; the differentiation is based on well‑established medicinal chemistry principles where the 2‑position of pyrimidine is a critical vector for target engagement [1].
| Evidence Dimension | Presence/absence of 2‑methyl substituent on pyrimidine |
|---|---|
| Target Compound Data | 2‑H (no methyl) |
| Comparator Or Baseline | 2‑CH3 in CAS 1396859-44-1 and CAS 1421521-92-7 |
| Quantified Difference | Structural difference (methyl vs. hydrogen); quantitative activity difference not available from published comparative studies |
| Conditions | Chemical structure comparison; no biological assay data available |
Why This Matters
The presence or absence of a 2‑methyl group can alter the conformational preference and steric bulk of the pyrimidine core, which may affect binding to the target and thus the compound's utility as a chemical probe.
- [1] Roughley, S.D. & Jordan, A.M. The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. J. Med. Chem. 54, 3451–3479 (2011). View Source
